

Unveiling the Antimicrobial Capabilities of TS 155-2 (JBIR-100): A Technical Overview

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For Immediate Release: A Comprehensive Guide for Researchers

This technical guide provides an in-depth analysis of the antimicrobial spectrum of **TS 155-2**, a plecomacrolide antibiotic also identified as JBIR-100.[1] Isolated from Streptomyces sp., this bafilomycin analogue has demonstrated notable activity as a V-ATPase inhibitor.[1][2] This document, tailored for researchers, scientists, and drug development professionals, consolidates the available quantitative data, details the experimental methodologies employed in its assessment, and visualizes the workflow for its antimicrobial characterization.

Antimicrobial Spectrum of TS 155-2 (JBIR-100)

TS 155-2 (JBIR-100) has been evaluated for its inhibitory effects against a range of microorganisms. The quantitative antimicrobial activity is summarized below as Minimum Inhibitory Concentrations (MICs).



| Microorganism | Strain | Туре | MIC (μM) |
|---------------------------|----------------------------|----------------------------|----------|
| Bacillus subtilis | 3610 | Gram-positive bacterium | 8 |
| Staphylococcus aureus | Gram-positive bacterium | >64 | |
| Staphylococcus aureus | MRSA | Gram-positive bacterium | >64 |
| Enterococcus faecalis | VRE | Gram-positive bacterium | >64 |
| Escherichia coli | Gram-negative bacterium | >64 | |
| Pseudomonas aeruginosa | Gram-negative bacterium | >64 | |
| Candida albicans | Fungi | >64 | _ |
| Saccharomyces cerevisiae | Fungi | >64 | |

Data sourced from Molloy, E. M., et al. (2016).

In-depth Experimental Protocols

The antimicrobial activity of **TS 155-2** (JBIR-100) was determined using established microdilution methods. The following protocol provides a detailed overview of the experimental procedure.

- 1. Preparation of Microbial Cultures:
- Bacterial strains were cultured in Mueller-Hinton broth (MHB).
- Fungal strains were cultured in Sabouraud Dextrose Broth (SDB).
- All cultures were incubated at an appropriate temperature (typically 37°C for bacteria and 30°C for fungi) until they reached the mid-exponential growth phase.



2. Microtiter Plate Preparation:

- A 96-well microtiter plate was used for the assay.
- The compound TS 155-2 (JBIR-100) was serially diluted in the appropriate broth (MHB or SDB) to achieve a range of concentrations.

3. Inoculation:

- The microbial cultures were diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
- Each well containing the diluted compound was inoculated with the microbial suspension.
- Positive controls (microbes in broth without the compound) and negative controls (broth only) were included on each plate.

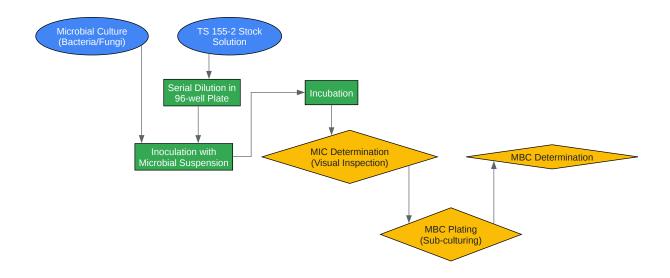
4. Incubation:

- The inoculated plates were incubated for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi) at the optimal growth temperature for each microorganism.
- 5. Determination of Minimum Inhibitory Concentration (MIC):
- The MIC was determined as the lowest concentration of TS 155-2 (JBIR-100) that completely inhibited visible growth of the microorganism.
- 6. Determination of Minimum Bactericidal Concentration (MBC):
- To determine if the compound was bactericidal or bacteriostatic, an aliquot from the wells showing no visible growth was sub-cultured onto agar plates.
- The plates were incubated for 24-48 hours.
- The MBC was defined as the lowest concentration at which a significant reduction (e.g., ≥99.9%) in the initial inoculum was observed. For Bacillus subtilis, the MBC was determined to be 16 μM, classifying JBIR-100 as bactericidal against this organism.



Visualizing the Research Workflow

The following diagram illustrates the experimental workflow for assessing the antimicrobial spectrum of **TS 155-2** (JBIR-100).



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Antimicrobial activity testing workflow for **TS 155-2**.

Mechanism of Action: Preliminary Insights

Initial studies into the mode of action of **TS 155-2** (JBIR-100) suggest that it perturbs the membrane of Bacillus subtilis. This is in addition to its known role as an inhibitor of vacuolar-type H+ ATPase (V-ATPase). The disruption of membrane integrity represents a potential mechanism for its bactericidal effect against susceptible organisms. Further research is



warranted to fully elucidate the specific molecular interactions and downstream cellular consequences of V-ATPase inhibition and membrane perturbation in microbial cells.

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References

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